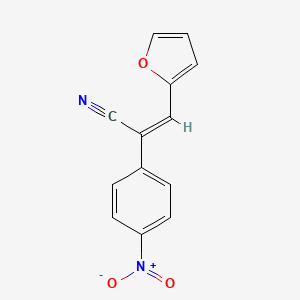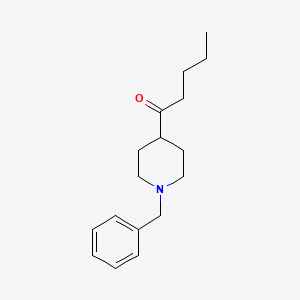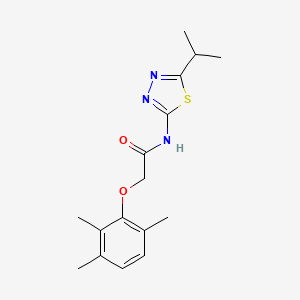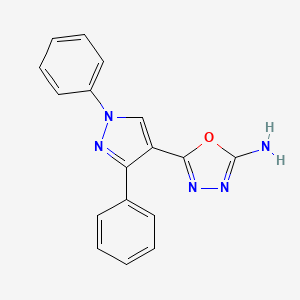
2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as RPA 201772, is a novel herbicide that has gained significant attention in the scientific community due to its potential as an effective and safe alternative to traditional herbicides. The purpose of
Wissenschaftliche Forschungsanwendungen
Absorption, Distribution, Metabolism, and Excretion Studies
Research indicates that substances related to 2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate show significant promise in the study of absorption, distribution, metabolism, and excretion (ADME) within biological systems. Gannon et al. (2016) explored the ADME and kinetic behavior of a closely related compound, providing insights into its rapid absorption and elimination in animal models, making it a potential candidate for further pharmacokinetic studies (Gannon et al., 2016).
Chronic Toxicity and Carcinogenicity Assessment
Investigations into the chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in rats have highlighted the compound's potential effects on liver injury and the presence of benign tumors at high doses, which may inform safety assessments for similar compounds (Rae et al., 2015).
Reaction with Amines or Alcohols
The compound's reactivity with secondary amines or alcohols has been explored, demonstrating its potential for creating new fluorinated compounds with various applications in chemical synthesis and industry. Furin et al. (2000) detailed these reactions, contributing to the understanding of its chemical behavior and potential uses (Furin et al., 2000).
Phytotoxicity Studies
Research into the phytotoxic effects of closely related compounds, such as GenX, on plant species like Arabidopsis thaliana and Nicotiana benthamiana, has provided insights into bioaccumulation and the potential impact on plant growth and photosynthesis. This research contributes to environmental impact assessments and the understanding of these compounds' effects on ecosystems (Chen et al., 2019).
Immunomodulatory Effects Assessment
Studies have also been conducted to evaluate the immunomodulatory effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in animal models, providing valuable information on its influence on the immune system and potential health implications. Rushing et al. (2017) assessed the effects on T cell-dependent antibody responses (TDAR) and found detectable changes in immune parameters, contributing to the understanding of its safety profile (Rushing et al., 2017).
Wirkmechanismus
In rodent models, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate exposure suppresses T cell-dependent antibody responses (TDAR) and vaccine responses in exposed humans . While this PFOA-replacement compound appears less potent at suppressing TDAR relative to PFOA, it produces detectable changes in parameters affected by PFOA .
Safety and Hazards
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate is a substance of very high concern because of its hazardous properties which cause probable serious effects to human health and the environment . It causes severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Given the environmental persistence and growing reports of toxicity of PFASs, further studies are necessary to determine the full immunomodulatory profile of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F11O3/c13-4-1-2-6(5(14)3-4)27-7(26)8(15,10(18,19)20)28-12(24,25)9(16,17)11(21,22)23/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZGEJUGTZUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F11O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)
![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)
